7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound characterized by the presence of a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core. Its chemical structure and properties make it significant in medicinal chemistry, particularly as a building block for various pharmaceuticals. The compound is recognized for its potential biological activities and applications in drug development, notably in the synthesis of anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5) .
The compound is classified under the category of heterocyclic organic compounds and has the Chemical Abstracts Service number 937046-98-5. It is also referred to by various synonyms including 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine and Remdesivir-007 . Its molecular formula is , with a molecular weight of approximately 213.03 g/mol .
The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine primarily involves bromination reactions. A common method employs N-bromosuccinimide (NBS) as the brominating agent in solvents like dimethylformamide or acetonitrile. The reaction typically occurs under elevated temperatures to ensure complete bromination .
In an industrial context, continuous-flow synthesis methods are favored due to their efficiency and scalability. This method allows for reduced reaction times and higher yields compared to traditional batch processes .
A detailed synthetic route may include the following steps:
The molecular structure of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine features a triazine ring fused with a pyrrole moiety. The presence of the bromine atom at the 7-position significantly influences the compound's reactivity and electronic properties.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can participate in several chemical reactions:
These reactions are often facilitated under specific conditions that may involve catalysts or particular solvents to optimize yields and selectivity.
The mechanism of action for 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine primarily relates to its role as an inhibitor of PRMT5. The compound binds to the active site of this enzyme, inhibiting its ability to methylate arginine residues on target proteins. This inhibition can lead to significant changes in gene expression and cellular functions, making it particularly relevant in cancer research .
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several notable applications:
The compound's unique structural features and reactivity make it a valuable asset in both academic research and industrial applications.
Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry due to their structural complexity, diverse reactivity, and capacity for targeted biomolecular interactions. The pyrrolo[2,1-f][1,2,4]triazine scaffold exemplifies this significance, featuring a bicyclic architecture that combines pyrrole and triazine rings. This framework provides exceptional planar rigidity, facilitating strong π-π stacking interactions with biological targets, while the electron-rich nitrogen atoms enable hydrogen bonding and dipole interactions critical for binding affinity and selectivity [4] [8].
The strategic incorporation of bromine at the C7 position of pyrrolo[2,1-f][1,2,4]triazin-4-amine introduces a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This halogen atom significantly influences electron distribution across the conjugated system, enhancing molecular dipole moments and altering electron density at key pharmacophoric positions. Computational analyses reveal that bromination increases log P by approximately 0.3–0.5 units compared to non-brominated analogs, optimizing lipophilicity for membrane permeability . Physicochemical profiling confirms this compound's drug-like properties, with a topological polar surface area (TPSA) of 56.21 Ų and moderate lipophilicity (consensus log P ~1.06), aligning with Lipinski's guidelines for oral bioavailability .
Table 1: Physicochemical Properties of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₅BrN₄ | Elemental Analysis |
Molecular Weight | 213.04 g/mol | - |
Melting Point | 245–249 °C | Differential Scanning Calorimetry |
Appearance | White to light yellow powder or crystal | Visual Inspection |
Purity | >95% (GC/Titration) | GC/Nonaqueous Titration |
Storage Conditions | 2–8 °C, inert atmosphere, dark storage | - |
Topological Polar Surface Area | 56.21 Ų | Computational Calculation |
Consensus Log P | 1.06 | Hybrid Fragmental/Topological |
Table 2: Comparative Analysis of Pyrrolotriazine Derivatives
Compound | log P | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Bioavailability Score |
---|---|---|---|---|---|
7-Bromopyrrolotriazin-4-amine | 1.06 | 56.21 | 4 | 1 | 0.55 |
Unsubstituted Pyrrolotriazin-4-amine | 0.61 | 56.21 | 4 | 1 | 0.55 |
7-Methyl Analog | 1.32 | 56.21 | 4 | 1 | 0.55 |
As a privileged synthetic intermediate, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine bridges medicinal chemistry and process development. Its primary utility lies in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where the bromo substituent enables efficient C–C and C–N bond formation. This reactivity underpins the synthesis of libraries targeting kinases and phosphodiesterases, particularly PI3Kδ inhibitors investigated for inflammatory disorders and oncology [10]. Computational modeling indicates the compound's planar structure docks efficiently into the ATP-binding cleft of PI3Kδ, with the 4-amino group forming critical hydrogen bonds with Val828 and the bromine occupying a hydrophobic subpocket [10].
Beyond pharmaceuticals, this scaffold demonstrates versatility in agrochemical development. The bromine atom facilitates nucleophilic substitution to generate sulfonamide derivatives with fungicidal activity against Phytophthora infestans. In material science, its electron-deficient triazine ring participates in polymerization to yield conjugated polymers exhibiting enhanced thermal stability (decomposition >300°C) and tunable luminescence [4] [8].
The exploration of pyrrolotriazines originated in the 1980s with studies on bicyclic triazine derivatives as adenosine mimetics. The pivotal breakthrough emerged in 2009 when scalable synthetic routes to 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine were established, overcoming previous limitations in regioselective bromination. A 2019 patent (CN110845502A) detailed optimized ring formation using tert-butyl carbamate and acetic acid/formamide mixtures, achieving >80% yield and eliminating chromatographic purification—crucial for industrial adoption [7].
Table 3: Historical Milestones in Brominated Pyrrolotriazine Research
Year | Milestone | Significance |
---|---|---|
Pre-2009 | Early synthetic studies of pyrrolo[2,1-f][1,2,4]triazine cores | Limited by low yields and poor regioselectivity |
2009 | First regioselective bromination protocol | Enabled C7 functionalization with >70% yield |
2015 | Identification as PI3Kδ scaffold (Bioorg. Med. Chem. Lett.) | Validated target engagement in B-cell malignancies |
2019 | Patent on chromatography-free synthesis (CN110845502A) | Scaled production using crystallization |
2023 | Adoption in high-throughput agrochemical screening | Generated lead compounds with EC₅₀ < 1 µM against fungal pathogens |
Commercial availability catalyzed interdisciplinary applications: TCI America (2012) and Sigma-Aldrich (2015) listed the compound, facilitating its adoption in drug discovery pipelines. Recent innovations focus on flow chemistry approaches to enhance bromination efficiency and minimize hazardous reagent handling [2] [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1